2'-Iodo-3',6',2,2,2,-pentafluoroacetophenone
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Overview
Description
2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone is an organic compound with the molecular formula C8H2F5IO It is a derivative of acetophenone, where the phenyl ring is substituted with iodine and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone typically involves the iodination and fluorination of acetophenone derivatives. One common method includes the reaction of acetophenone with iodine and a fluorinating agent such as pentafluoroiodobenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated or iodinated derivatives, while oxidation and reduction can lead to different functionalized acetophenones.
Scientific Research Applications
2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone involves its interaction with various molecular targets. The presence of multiple fluorine atoms and an iodine atom makes it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: A similar compound with all positions on the phenyl ring substituted with fluorine atoms.
2-Iodoacetophenone: A compound with only the iodine substitution on the phenyl ring.
Uniqueness
2’-Iodo-3’,6’,2,2,2,-pentafluoroacetophenone is unique due to the combination of iodine and multiple fluorine substitutions. This unique structure imparts distinct chemical properties, making it more reactive and versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C8H2F5IO |
---|---|
Molecular Weight |
336.00 g/mol |
IUPAC Name |
1-(3,6-difluoro-2-iodophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H2F5IO/c9-3-1-2-4(10)6(14)5(3)7(15)8(11,12)13/h1-2H |
InChI Key |
GSGVCPQEOZCXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)I)F |
Origin of Product |
United States |
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